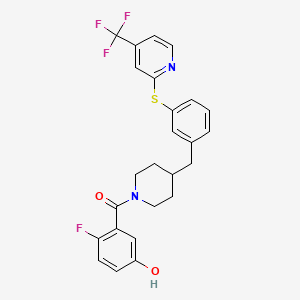
Magl-IN-10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magl-IN-10 is a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme that plays a crucial role in the metabolism of 2-arachidonoylglycerol, a neuroprotective endocannabinoid. This compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties and low in vivo toxicity. It is applicable in the study of cancer, neurological disorders, and inflammatory pathologies .
Preparation Methods
The preparation of Magl-IN-10 involves synthetic routes that typically include the use of organic solvents and specific reaction conditions. One method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with scaled-up reaction conditions to ensure consistency and purity.
Chemical Reactions Analysis
Magl-IN-10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction might yield a more reduced form.
Scientific Research Applications
Magl-IN-10 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of monoacylglycerol lipase and its effects on various biochemical pathways.
Biology: It is used to investigate the role of monoacylglycerol lipase in the metabolism of 2-arachidonoylglycerol and its impact on cellular processes.
Industry: It is used in the development of new drugs and therapeutic agents targeting monoacylglycerol lipase.
Mechanism of Action
Magl-IN-10 exerts its effects by inhibiting monoacylglycerol lipase, an enzyme responsible for the hydrolysis of 2-arachidonoylglycerol into arachidonic acid and glycerol. By inhibiting this enzyme, this compound increases the levels of 2-arachidonoylglycerol, which acts as an agonist for cannabinoid receptors 1 and 2. This leads to various downstream effects, including anti-inflammatory and neuroprotective actions .
Comparison with Similar Compounds
Magl-IN-10 is unique in its reversible inhibition of monoacylglycerol lipase and its favorable ADME properties. Similar compounds include:
Magl-IN-9: Another reversible inhibitor of monoacylglycerol lipase with a potent IC50 value of 2.7 nM.
Magl-IN-8: A reversible inhibitor with an IC50 value of 2.5 ± 0.4 nM for human monoacylglycerol lipase.
Magl-IN-11:
These compounds share similar mechanisms of action but differ in their potency, selectivity, and specific applications.
Properties
Molecular Formula |
C25H22F4N2O2S |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
(2-fluoro-5-hydroxyphenyl)-[4-[[3-[4-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]methyl]piperidin-1-yl]methanone |
InChI |
InChI=1S/C25H22F4N2O2S/c26-22-5-4-19(32)15-21(22)24(33)31-10-7-16(8-11-31)12-17-2-1-3-20(13-17)34-23-14-18(6-9-30-23)25(27,28)29/h1-6,9,13-16,32H,7-8,10-12H2 |
InChI Key |
XVJTVRACOGMHHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC(=CC=C2)SC3=NC=CC(=C3)C(F)(F)F)C(=O)C4=C(C=CC(=C4)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


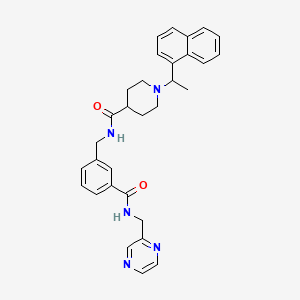
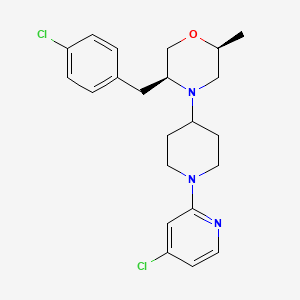

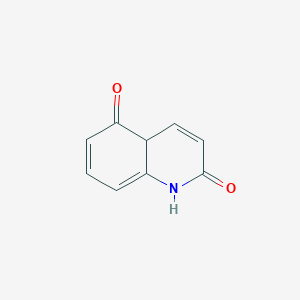
![tert-butyl 5-boranyl-2-oxo-1H-spiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B12364431.png)
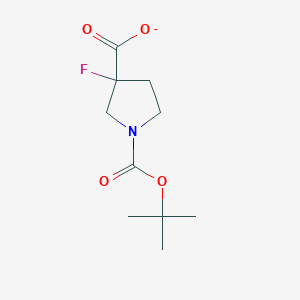
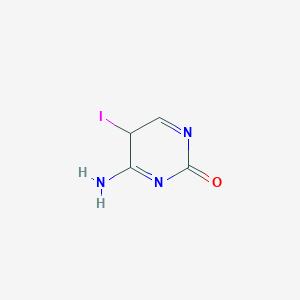
![(7Z,10Z)-12-[3-[(Z)-oct-2-enyl]oxiran-2-yl]dodeca-7,10-dienoic acid](/img/structure/B12364453.png)
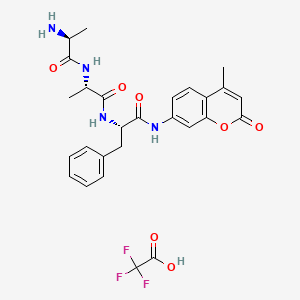
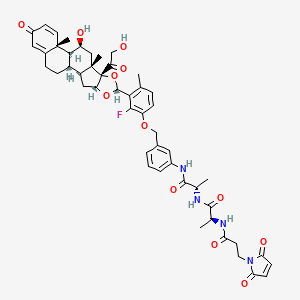
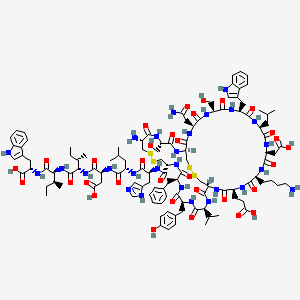
![Quinolino[2,3-b]acridine-7,14-dione](/img/structure/B12364473.png)
![3,5-diamino-6-chloro-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide;dihydrate;hydrochloride](/img/structure/B12364477.png)
![10H-1,3-Dioxolo[4,5-b]xanthen-10-one, 11-methoxy-](/img/structure/B12364481.png)
